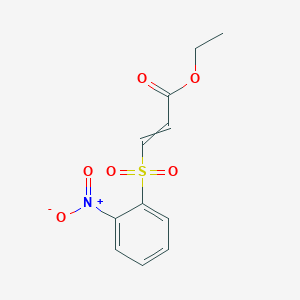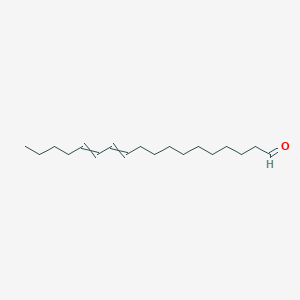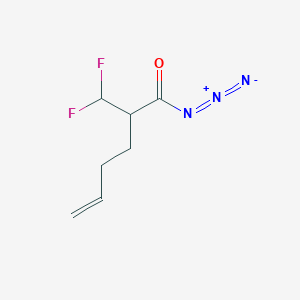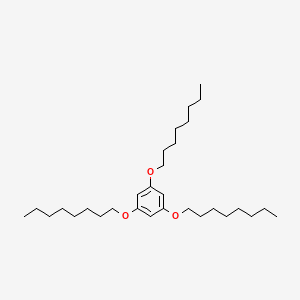
1,3,5-Tris(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(octyloxy)benzene: is an organic compound characterized by a benzene ring substituted with three octyloxy groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(octyloxy)benzene can be synthesized through a multi-step process involving the alkylation of 1,3,5-trihydroxybenzene with octyl bromide. The reaction typically requires a strong base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete substitution of the hydroxyl groups with octyloxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the octyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,5-Tris(octyloxy)benzene has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of liquid crystals and organic semiconductors due to its unique structural properties and ability to form ordered molecular assemblies.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological membranes.
Industry: The compound is investigated for its use in the development of advanced materials, such as coatings and adhesives, due to its hydrophobic nature and stability.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(octyloxy)benzene is primarily related to its ability to interact with other molecules through van der Waals forces and π-π interactions. The octyloxy groups provide hydrophobic characteristics, which can influence the compound’s solubility and interaction with other hydrophobic molecules. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
1,3,5-Tris(phenylethynyl)benzene: Known for its use in the synthesis of coordination polymers and microporous materials.
1,3,5-Tris(4-aminophenyl)benzene: Used in the synthesis of triarylamines and has applications in organic electronics.
1,3,5-Tris(1-methylethyl)benzene: Utilized in the production of various organic compounds and materials.
Uniqueness: 1,3,5-Tris(octyloxy)benzene is unique due to its long alkyl chains, which impart significant hydrophobicity and influence its self-assembly properties. This makes it particularly useful in the development of liquid crystals and other materials that require ordered molecular structures.
Propiedades
Número CAS |
94322-19-7 |
|---|---|
Fórmula molecular |
C30H54O3 |
Peso molecular |
462.7 g/mol |
Nombre IUPAC |
1,3,5-trioctoxybenzene |
InChI |
InChI=1S/C30H54O3/c1-4-7-10-13-16-19-22-31-28-25-29(32-23-20-17-14-11-8-5-2)27-30(26-28)33-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3 |
Clave InChI |
YYPWZDYXAVRAGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


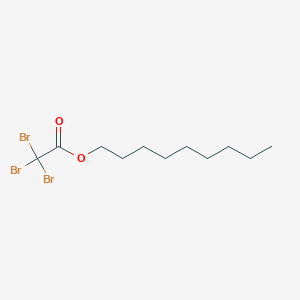

![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
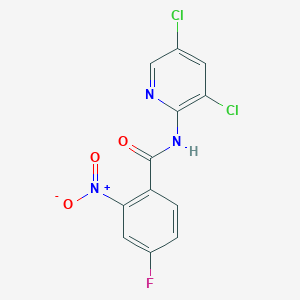

![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)

![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
